molecular formula C19H21NO4S B15107760 2-(4-Cyclohexylbenzenesulfonamido)benzoic acid

2-(4-Cyclohexylbenzenesulfonamido)benzoic acid

Cat. No.: B15107760
M. Wt: 359.4 g/mol
InChI Key: FKEDCNAQGXUBND-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylbenzenesulfonamido)benzoic acid is an organic compound that features a benzoic acid core with a sulfonamide group attached to a cyclohexyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylbenzenesulfonamido)benzoic acid typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.

    Coupling with Benzoic Acid Derivative: The sulfonamide intermediate is then coupled with a benzoic acid derivative under suitable conditions to form the final product.

Common reagents used in these reactions include sulfonyl chlorides, amines, and benzoic acid derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-(4-Cyclohexylbenzenesulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzoic acid moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid Derivatives: Compounds like 4-hydroxybenzoic acid and 2,4-dihydroxybenzoic acid.

    Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole.

Uniqueness

2-(4-Cyclohexylbenzenesulfonamido)benzoic acid is unique due to the presence of both a cyclohexyl-substituted benzene ring and a sulfonamide group. This combination imparts distinct physicochemical properties and potential biological activities that are not commonly found in other benzoic acid derivatives or sulfonamides.

Properties

Molecular Formula

C19H21NO4S

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(4-cyclohexylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C19H21NO4S/c21-19(22)17-8-4-5-9-18(17)20-25(23,24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14,20H,1-3,6-7H2,(H,21,22)

InChI Key

FKEDCNAQGXUBND-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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